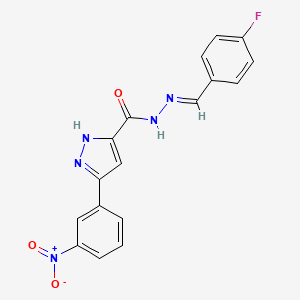

N'-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzylidene group, a nitrophenyl group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This is followed by the introduction of the nitrophenyl group via nitration reactions. The final step involves the condensation of the resulting intermediate with 4-fluorobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including N'-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, exhibit notable anticancer properties. Various studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways such as EGFR and BRAF V600E .

- Case Study : A series of pyrazole derivatives were tested against the NCI-60 cancer cell line panel, revealing significant antiproliferative activity. The results suggested that modifications in the pyrazole structure could enhance selectivity and potency against specific cancer types .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research on similar pyrazole derivatives indicated their effectiveness against various bacterial strains, suggesting that this compound might possess comparable properties.

- Example : A related study highlighted the synthesis of fluorine-containing pyrazoles that exhibited potent antibacterial activity, which could be extrapolated to suggest potential applications for the compound in treating bacterial infections .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Preparation of Hydrazone : The initial step typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

Material Science Applications

Beyond biological applications, this compound may find utility in materials science, particularly in the development of novel polymers or coatings due to its unique chemical structure.

- Potential Uses : The presence of fluorine in the compound enhances its thermal stability and chemical resistance, making it suitable for applications in protective coatings or advanced materials .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

- N’-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

- N’-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in the substituents on the benzylidene group. The presence of different substituents can significantly impact their chemical properties and biological activities, highlighting the uniqueness of N’-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide.

Biological Activity

N'-(4-Fluorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory, anticancer, and antimicrobial domains. This article discusses its biological activity, synthesis, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H12FN5O3

- CAS Number : 302918-33-8

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that derivatives of pyrazole can achieve up to 85% inhibition of TNF-α at concentrations around 10 µM, showcasing their potential as anti-inflammatory agents .

2. Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, derivatives of pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, certain analogs have demonstrated IC50 values comparable to established chemotherapeutic agents .

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which have been explored in various studies. Pyrazole derivatives have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound may inhibit cyclooxygenase enzymes involved in the inflammatory response.

- Cytotoxic Effects : It can induce apoptosis in cancer cells through the activation of caspases.

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Properties

CAS No. |

302918-33-8 |

|---|---|

Molecular Formula |

C17H12FN5O3 |

Molecular Weight |

353.31 g/mol |

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H12FN5O3/c18-13-6-4-11(5-7-13)10-19-22-17(24)16-9-15(20-21-16)12-2-1-3-14(8-12)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ |

InChI Key |

YIZWKMQCMIDPAO-VXLYETTFSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.